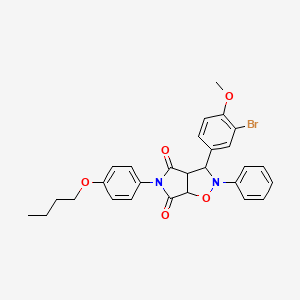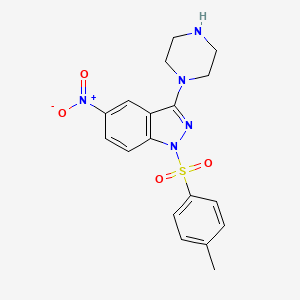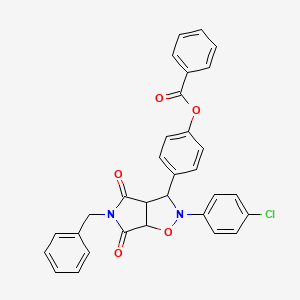
N,N-Diethyl-2,4,6-trinitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a pyridine ring, along with a diethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the diethylamine group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent introduction of the diethylamine group can be achieved through a nucleophilic substitution reaction using diethylamine and a suitable leaving group on the nitrated pyridine intermediate.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Diethylamine with a halogenated pyridine derivative.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of N,N-Diethyl-2,4,6-triaminopyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are still ongoing.
Industry: Utilized in the development of materials with specific properties, such as explosives or dyes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and diethylamine groups. The nitro groups can participate in redox reactions, while the diethylamine group can form hydrogen bonds or engage in nucleophilic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3,5-dinitropyridin-4-amine
- N,N-Diethyl-2,4-dinitropyridin-3-amine
- N,N-Diethyl-2,6-dinitropyridin-3-amine
Uniqueness
N,N-Diethyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of three nitro groups at specific positions on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to its dinitro analogs. The specific arrangement of nitro groups influences its electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
920502-86-9 |
|---|---|
Molecular Formula |
C9H11N5O6 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
N,N-diethyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C9H11N5O6/c1-3-11(4-2)8-6(12(15)16)5-7(13(17)18)10-9(8)14(19)20/h5H,3-4H2,1-2H3 |
InChI Key |
VBDVWTWYHSNTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12618493.png)


![2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline](/img/structure/B12618510.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)



![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)

![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
